Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate

Catalog No.
S8173309
CAS No.
1187951-61-6
M.F
C8H10BF3KN
M. Wt
227.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium 4-(N,N-dimethylamino)phenyltrifluorobora...

CAS Number

1187951-61-6

Product Name

Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate

IUPAC Name

potassium;[4-(dimethylamino)phenyl]-trifluoroboranuide

Molecular Formula

C8H10BF3KN

Molecular Weight

227.08 g/mol

InChI

InChI=1S/C8H10BF3N.K/c1-13(2)8-5-3-7(4-6-8)9(10,11)12;/h3-6H,1-2H3;/q-1;+1

InChI Key

RFFDTHVZSLGINK-UHFFFAOYSA-N

SMILES

[B-](C1=CC=C(C=C1)N(C)C)(F)(F)F.[K+]

Canonical SMILES

[B-](C1=CC=C(C=C1)N(C)C)(F)(F)F.[K+]

Medicinal Chemistry:

  • Modulating Bioactive Molecules: K-PNDF can be used as a building block to introduce a dimethylamino-phenyl group onto bioactive molecules. This modification can influence the molecule's properties, potentially improving its binding affinity to target receptors or increasing its bioavailability [].
  • Developing New Drugs: Researchers are exploring K-PNDF's potential in developing new drugs, particularly those targeting diseases associated with protein-protein interactions []. The dimethylamino group can participate in hydrogen bonding, potentially affecting the molecule's interaction with biological targets.

Organic Synthesis:

  • Suzuki-Miyaura Coupling Reactions: K-PNDF is a valuable reagent for Suzuki-Miyaura coupling reactions, a widely used technique for constructing carbon-carbon bonds []. The boron atom in K-PNDF readily undergoes transmetalation with palladium catalysts, enabling the introduction of the dimethylaminophenyl group onto various organic substrates.
  • Introducing Functional Groups: K-PNDF can be a useful tool for introducing the dimethylaminophenyl functionality into complex organic molecules. This can be helpful in synthesizing new materials with desired properties or exploring the structure-activity relationships of existing compounds.

Limitations and Future Directions:

  • Limited Information: While K-PNDF shows promise, more research is needed to fully understand its reactivity and potential applications in various scientific fields [, ].
  • Synthetic Strategies: Developing efficient and scalable synthetic strategies for K-PNDF would be crucial for its broader use in research and development.

Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate is primarily utilized as a reactant in Suzuki-Miyaura cross-coupling reactions. This reaction typically involves the coupling of an aryl or vinyl boronic acid with an aryl halide in the presence of a palladium catalyst, resulting in the formation of biaryl compounds. The presence of the dimethylamino group enhances the nucleophilicity of the boron center, facilitating these reactions .

While specific biological activity data for potassium 4-(N,N-dimethylamino)phenyltrifluoroborate is limited, compounds containing similar structural features have been investigated for their potential pharmacological properties. The dimethylamino group may contribute to interactions with biological targets, but further studies are required to elucidate any direct biological effects or therapeutic applications .

The synthesis of potassium 4-(N,N-dimethylamino)phenyltrifluoroborate typically involves the following steps:

  • Formation of Trifluoroborate Salt: The compound can be synthesized by reacting 4-(N,N-dimethylamino)phenylboronic acid with potassium fluoride or another potassium source in the presence of trifluoroacetic anhydride.
  • Purification: The resulting product is purified through recrystallization or chromatography to obtain a high-purity salt suitable for further applications .

Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate is primarily used in:

  • Organic Synthesis: As a key reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of complex organic molecules.
  • Material Science: Potential applications in developing new materials due to its unique electronic properties stemming from its trifluoroborate moiety .

Several compounds share structural similarities with potassium 4-(N,N-dimethylamino)phenyltrifluoroborate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Potassium phenyltrifluoroborateC6_6H6_6BF3_3KLacks the dimethylamino group; simpler structure
Sodium 4-(N,N-dimethylamino)phenyltrifluoroborateC8_8H10_{10}BF3_3NaSodium salt variant; different cation
Potassium 4-methoxyphenyltrifluoroborateC9_9H10_{10}BF3_3KContains methoxy instead of dimethylamino group

Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate stands out due to its enhanced nucleophilicity and reactivity stemming from the presence of the dimethylamino group, which can influence reaction pathways and product formation in synthetic applications .

Hydrogen Bond Acceptor Count

5

Exact Mass

227.0495455 g/mol

Monoisotopic Mass

227.0495455 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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